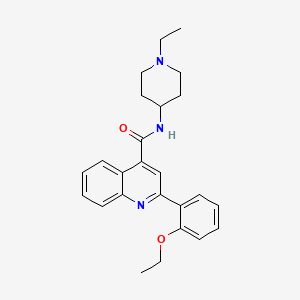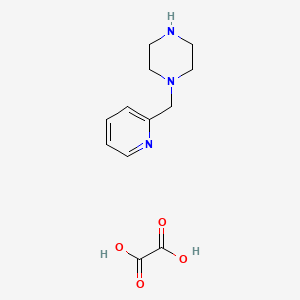![molecular formula C16H19ClN4O B6136669 1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6136669.png)
1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone is a chemical compound that has been widely used in scientific research. This compound belongs to the class of pyrrolidinones and has a molecular weight of 365.86 g/mol. It is a white to off-white powder that is soluble in water and other polar solvents.
作用機序
The mechanism of action of 1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that mediate inflammation, pain, and fever. It has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. It has also been reported to reduce the expression of certain genes involved in cancer cell proliferation and survival. Additionally, this compound has been shown to have a positive effect on the cardiovascular system by reducing blood pressure and improving blood flow.
実験室実験の利点と制限
One of the advantages of using 1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone in lab experiments is its relatively low cost and easy synthesis method. It has also been reported to have low toxicity and good stability. However, one limitation of this compound is its limited solubility in non-polar solvents, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of 1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone in scientific research. One potential direction is to investigate its potential as an anticancer agent and to further elucidate its mechanism of action. Another direction is to explore its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound could be used in studies related to the central nervous system, such as in the treatment of depression and anxiety disorders. Finally, further research could be conducted to optimize the synthesis method and improve the solubility of this compound for use in a wider range of experiments.
合成法
The synthesis of 1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone involves the reaction of 2-chlorobenzyl chloride with N-(1-methyl-1H-imidazol-2-yl)methylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2-pyrrolidinone to yield the final product. This method has been reported to have a yield of 70-80% and is relatively easy to perform.
科学的研究の応用
1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone has been extensively used in scientific research for its pharmacological properties. It has been reported to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have potential as an anticancer agent and to inhibit the growth of certain tumor cells. Additionally, this compound has been used in studies related to the central nervous system, cardiovascular system, and respiratory system.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(1-methylimidazol-2-yl)methylamino]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-20-7-6-18-15(20)9-19-13-8-16(22)21(11-13)10-12-4-2-3-5-14(12)17/h2-7,13,19H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTVJJRFOZUSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNC2CC(=O)N(C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-4-[(1-methylimidazol-2-yl)methylamino]pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-4-(3-propoxyphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6136593.png)
![2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B6136605.png)
![7-(cyclohexylmethyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136612.png)
![4-(2-thienylcarbonyl)-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6136618.png)
![2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6136621.png)


![2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6136646.png)


![N'-(2,4-dimethylphenyl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6136661.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]cyclobutanamine](/img/structure/B6136676.png)
![5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole]](/img/structure/B6136684.png)
![N-[2-(6-methyl-2-pyridinyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6136693.png)